7-Ethyl-1-azaspiro[3.5]nonan-2-one
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Overview
Description
7-Ethyl-1-azaspiro[3.5]nonan-2-one is a spirocyclic compound with a unique structure that includes a four-membered ring fused to a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1-azaspiro[3.5]nonan-2-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One method involves the use of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like Oxone®.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spirocyclic oxetanes, while reduction can yield the corresponding amine derivatives.
Scientific Research Applications
7-Ethyl-1-azaspiro[3.5]nonan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Its stability and unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Ethyl-1-azaspiro[3.5]nonan-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes like NQO1, facilitating the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This binding is enhanced by the compound’s ability to form hydrogen bonds with residues like His194 in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound is structurally similar but contains an oxygen atom in place of the ethyl group.
2-Oxa-6-azaspiro[3.3]heptane: Another related compound with a different ring size and oxygen substitution.
Uniqueness
7-Ethyl-1-azaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and its metabolic robustness make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-ethyl-1-azaspiro[3.5]nonan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-8-3-5-10(6-4-8)7-9(12)11-10/h8H,2-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNVWLQNBWSCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(CC1)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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